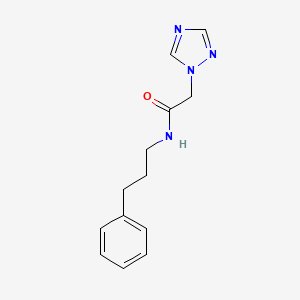

N-(3-phenylpropyl)-2-(1H-1,2,4-triazol-1-yl)acetamide

Description

Properties

IUPAC Name |

N-(3-phenylpropyl)-2-(1,2,4-triazol-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O/c18-13(9-17-11-14-10-16-17)15-8-4-7-12-5-2-1-3-6-12/h1-3,5-6,10-11H,4,7-9H2,(H,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXMSATSURBCREY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCNC(=O)CN2C=NC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201238622 | |

| Record name | N-(3-Phenylpropyl)-1H-1,2,4-triazole-1-acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201238622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>36.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24821392 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

866135-69-5 | |

| Record name | N-(3-Phenylpropyl)-1H-1,2,4-triazole-1-acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=866135-69-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(3-Phenylpropyl)-1H-1,2,4-triazole-1-acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201238622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-phenylpropyl)-2-(1H-1,2,4-triazol-1-yl)acetamide typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound.

Attachment of the Phenylpropyl Group: The phenylpropyl group can be introduced via a nucleophilic substitution reaction using a phenylpropyl halide and a suitable nucleophile.

Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through an amidation reaction between the triazole derivative and an acetic acid derivative.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions such as the use of catalysts, controlled temperatures, and pressures to enhance yield and purity. Solvent selection and purification techniques like recrystallization or chromatography are also crucial in the industrial synthesis process.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the phenylpropyl group, leading to the formation of corresponding alcohols or ketones.

Reduction: Reduction reactions can target the triazole ring or the acetamide linkage, potentially yielding amine derivatives.

Substitution: The triazole ring and phenylpropyl group can participate in various substitution reactions, such as halogenation or alkylation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

Substitution: Halogenating agents like bromine or alkylating agents like methyl iodide can be employed.

Major Products:

Oxidation Products: Alcohols, ketones, or carboxylic acids.

Reduction Products: Amines or reduced triazole derivatives.

Substitution Products: Halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, such as antifungal or anticancer activities.

Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(3-phenylpropyl)-2-(1H-1,2,4-triazol-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring may play a crucial role in binding to these targets, while the phenylpropyl group can enhance the compound’s affinity and specificity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

Key structural variations among analogs include:

- Substituents on the acetamide nitrogen: N-(2-bromophenyl)-N-isopropyl: Introduces bromine (electron-withdrawing) and isopropyl (bulky) groups () . N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl): Combines pyrimidine and pyridine moieties for kinase inhibition () . N-(3-methylphenyl): A simple methylphenyl group () .

- Triazole modifications :

Table 1: Structural Comparison of Selected Analogs

Research Implications

The target compound’s 3-phenylpropyl group may balance lipophilicity and steric effects, while the 1,2,4-triazole core offers hydrogen-bonding sites for target interaction.

- Introducing electron-withdrawing groups (e.g., –NO₂, ) to modulate electronic properties.

- Hybridizing with pyrimidine ( ) or benzothiazole ( ) for dual-targeting strategies.

Q & A

Basic: What are the optimal reaction conditions for synthesizing N-(3-phenylpropyl)-2-(1H-1,2,4-triazol-1-yl)acetamide via click chemistry?

The synthesis typically employs a copper-catalyzed 1,3-dipolar cycloaddition between an azide and alkyne. Key parameters include:

- Solvent system : A mixture of tert-butanol and water (3:1 v/v) to balance solubility and reaction efficiency .

- Catalyst : Copper diacetate (10 mol%) under ambient conditions for 6–8 hours .

- Purification : Recrystallization using ethanol to achieve >90% purity .

Methodological tip: Monitor reaction progress via TLC (hexane:ethyl acetate, 8:2) to avoid over-reaction or byproduct formation .

Basic: How can researchers validate the structural integrity of this compound post-synthesis?

Use a multi-spectral approach:

- IR spectroscopy : Confirm the presence of key functional groups (e.g., C=O stretch at ~1670 cm⁻¹, triazole C–N at ~1300 cm⁻¹) .

- NMR analysis : Look for diagnostic signals such as the triazole proton (δ 8.3–8.4 ppm in DMSO-d₆) and acetamide NH (δ ~10.8 ppm) .

- HRMS : Validate molecular weight with <1 ppm error (e.g., [M+H]⁺ calculated vs. observed) .

Advanced: How can conflicting spectral data (e.g., NMR shifts) be resolved for derivatives of this compound?

Conflicts often arise from solvent effects or tautomerism. Mitigation strategies include:

- Solvent standardization : Use DMSO-d₆ or CDCl₃ consistently for comparability .

- Variable-temperature NMR : Identify dynamic processes (e.g., rotamers) causing signal splitting .

- DFT calculations : Compare experimental shifts with computational models to assign ambiguous peaks .

Advanced: What computational methods are suitable for predicting the biological activity of this compound?

- PASS software : Predict broad-spectrum activity (e.g., antifungal, kinase inhibition) based on structural motifs .

- Molecular docking : Target enzymes like CYP51 (fungal sterol biosynthesis) or JAK kinases using AutoDock Vina .

- ADMET profiling : Use SwissADME to assess pharmacokinetic properties (e.g., logP, BBB permeability) .

Basic: What are the best practices for optimizing yield in multi-step syntheses involving this compound?

- Stepwise monitoring : Use TLC or HPLC after each step to isolate intermediates .

- Catalyst tuning : Replace Cu(OAc)₂ with CuI for moisture-sensitive reactions .

- Solvent selection : For cyclization steps, use DMF:H₂O:n-butanol (1:1:1) to enhance solubility .

Advanced: How can structure-activity relationship (SAR) studies be designed for triazole-acetamide derivatives?

- Substitution patterns : Introduce electron-withdrawing groups (e.g., –NO₂ at phenyl rings) to modulate electronic effects and bioactivity .

- Bioisosteric replacement : Replace the phenylpropyl group with cyclopropyl or thiophene to alter steric and metabolic profiles .

- In vitro assays : Test against fungal strains (e.g., Candida albicans) or cancer cell lines (e.g., MCF-7) with dose-response curves .

Basic: What are common stability issues during storage of this compound, and how can they be mitigated?

- Hydrolysis risk : Store in anhydrous conditions (desiccator, Argon atmosphere) to prevent acetamide cleavage .

- Light sensitivity : Use amber vials to avoid triazole ring degradation .

- Long-term stability : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring .

Advanced: How can researchers address low reproducibility in biological activity assays for this compound?

- Standardize assay protocols : Use CLSI guidelines for antifungal testing or ATP-based viability assays for cytotoxicity .

- Control for solvent effects : Limit DMSO to ≤1% in cell-based assays to avoid false negatives .

- Batch-to-batch validation : Compare activity across independently synthesized batches using statistical analysis (e.g., ANOVA) .

Advanced: What strategies can resolve contradictions between in silico predictions and experimental bioactivity data?

- Re-evaluate docking parameters : Adjust binding site flexibility or solvation models in AutoDock .

- Metabolite screening : Use LC-MS to identify degradation products that may interfere with activity .

- Synergistic studies : Test compound combinations (e.g., with fluconazole) to uncover adjuvant effects .

Basic: What purification techniques are most effective for isolating this compound from reaction mixtures?

- Column chromatography : Use silica gel with gradient elution (hexane → ethyl acetate) .

- Recrystallization : Ethanol or ethanol/water mixtures yield high-purity crystals .

- Centrifugal partition chromatography : For large-scale separations of polar byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.